molecular formula C9H10BrNO B13059198 (3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine

(3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13059198
M. Wt: 228.09 g/mol
InChI Key: PBWUFDLPDBDAJQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a bromine atom at the 5th position, a methyl group at the 7th position, and an amine group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves several steps:

    Methylation: The methyl group at the 7th position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The amine group at the 3rd position can be introduced through a reductive amination process, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated benzofuran derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate, ammonia, or sodium alkoxide under basic conditions.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives

    Reduction: Hydrogenated benzofuran derivatives

    Substitution: Thiol, amine, or alkoxide-substituted benzofuran derivatives

Scientific Research Applications

(3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione: Shares a similar dihydro structure but with different functional groups.

    Saxagliptin: Another compound with a similar dihydro structure but used for different therapeutic purposes.

Uniqueness

(3S)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its bromine and amine groups make it versatile for further chemical modifications and potential biological activities.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(3S)-5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H10BrNO/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3,8H,4,11H2,1H3/t8-/m1/s1

InChI Key

PBWUFDLPDBDAJQ-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=CC2=C1OC[C@H]2N)Br

Canonical SMILES

CC1=CC(=CC2=C1OCC2N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.